molecular formula C6H11NS B1602135 3,3-Dimethylpyrrolidine-2-thione CAS No. 127103-83-7

3,3-Dimethylpyrrolidine-2-thione

Cat. No. B1602135
CAS RN: 127103-83-7
M. Wt: 129.23 g/mol
InChI Key: QWAVPKNPPQGTHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethylpyrrolidine-2-thione is a chemical compound . It is not intended for human or veterinary use and is used only for research.


Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom, which could be related to 3,3-Dimethylpyrrolidine-2-thione, are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . Another synthetic strategy involves the assembly of not only spirocyclic systems but also pyrrolidine-2-thiones in general .


Chemical Reactions Analysis

While specific chemical reactions involving 3,3-Dimethylpyrrolidine-2-thione are not mentioned in the search results, there are references to reactions involving similar compounds. For instance, the formation of 2-thioxopyrimidines and their condensed analogs is based on [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .

Scientific Research Applications

Photodissociable Dimer Reduction Products

The study of 4,6-dimethyl-2-thiopyrimidine and its derivatives has revealed their ability to undergo photodissociation to regenerate parent monomers, which is significant in nucleic acid photochemistry. This property could have potential applications in the study of nucleic acids and their interactions with various substances (Wrona et al., 1975).

Synthesis of Complexes with Metal Ions

4,6-Dimethylpyrimidine-2-thione has been used to synthesize complexes with divalent metal ions like manganese, cobalt, nickel, zinc, cadmium, and mercury. These complexes, which involve sulphur and nitrogen coordination, can be instrumental in understanding metal-ligand interactions and can be used in various applications, including catalysis and material science (Goodgame et al., 1980).

Copper(I) Complexes Formation

The formation of binuclear copper(I) complexes containing bis(diphenylphosphino)ethane bridges, using 4,6-dimethylpyrimidine-2-thione and other thiones, demonstrates the ability to form stable complexes. This could have implications in the field of coordination chemistry and its applications in catalysis and materials science (Cox et al., 2000).

Antioxidant and Bioactivity Investigations

A study on 4-(4-nitrophenyl)-5-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione indicated its potential as an antioxidant. Such compounds can be significant in the development of new pharmaceuticals and therapeutic agents (Alaşalvar et al., 2021).

Luminescent Silver Nitrate Complexes

The synthesis of luminescent silver nitrate complexes using 4,6-dimethylpyrimidine-2-thione showcases potential applications in developing new luminescent materials, which could be useful in various technologies like sensors and optoelectronic devices (Christofidis et al., 2012).

Future Directions

While specific future directions for 3,3-Dimethylpyrrolidine-2-thione are not mentioned in the search results, there are references to ongoing studies and developments in the field of similar compounds .

properties

IUPAC Name

3,3-dimethylpyrrolidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NS/c1-6(2)3-4-7-5(6)8/h3-4H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWAVPKNPPQGTHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70569917
Record name 3,3-Dimethylpyrrolidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70569917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethylpyrrolidine-2-thione

CAS RN

127103-83-7
Record name 3,3-Dimethylpyrrolidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70569917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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